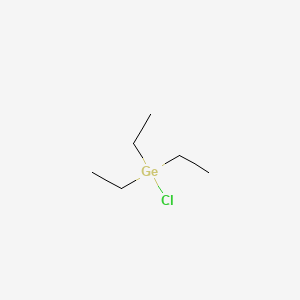
トリエチルゲルマニウムクロリド
概要
説明
It is a colorless to almost colorless liquid that is moisture-sensitive and insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
Triethylgermanium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organogermanium compounds. Its reactivity makes it valuable in various organic synthesis processes.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including Triethylgermanium chloride
準備方法
Triethylgermanium chloride can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with triethylaluminum. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle the moisture-sensitive nature of the compound is crucial to ensure the purity and yield of the product .
化学反応の分析
Triethylgermanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include alkyl or aryl lithium compounds.
Oxidation and Reduction Reactions: Although less common, Triethylgermanium chloride can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound reacts slowly with water, leading to the formation of germanium oxides and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl lithium compounds typically yield triethylgermanium derivatives .
作用機序
The mechanism by which Triethylgermanium chloride exerts its effects is primarily through its reactivity with other chemical species. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Triethylgermanium chloride can be compared with other similar compounds such as:
Triethylgermanium Bromide: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction conditions and yields.
Triethylgermanium Iodide: Another similar compound with an iodine atom. It is generally more reactive due to the larger atomic radius of iodine compared to chlorine.
Triethylgermanium Fluoride: Less common but used in specific applications where fluoride reactivity is desired.
These comparisons highlight the unique properties of Triethylgermanium chloride, particularly its reactivity and applications in organic synthesis.
特性
IUPAC Name |
chloro(triethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMPDNXOGQMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049382 | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-28-5 | |
| Record name | Chlorotriethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 994-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethylgermanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROTRIETHYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is triethylchlorogermane generated in the context of rhodium complexes, and what is its significance?
A1: [] The research indicates that triethylchlorogermane is not a starting material but rather a product generated through specific reactions involving rhodium-germanium complexes. For instance, when the complex (Ph3P)2Rh(H)Cl(GeEt3) reacts with hydrogen chloride (HCl), triethylchlorogermane (Et3GeCl) is formed. This suggests that triethylchlorogermane can be a leaving group in substitution reactions within the coordination sphere of rhodium complexes. This reactivity could be relevant for further synthetic transformations or for understanding the stability and reactivity of rhodium-germanium bonds.
Q2: Are there any insights into the potential applications or further reactions involving triethylchlorogermane based on this research?
A2: [] While the research doesn't delve into specific applications of triethylchlorogermane itself, its generation as a product in these reactions suggests potential avenues for further investigation. For example, the ability of triethylchlorogermane to dissociate from the rhodium complex could be leveraged for the synthesis of other organogermanium compounds or for the development of catalytic cycles mediated by rhodium-germanium complexes. Further research is needed to explore these possibilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


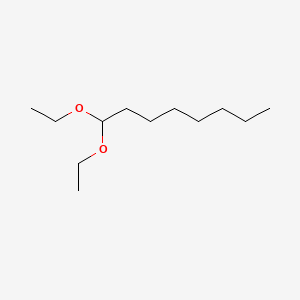
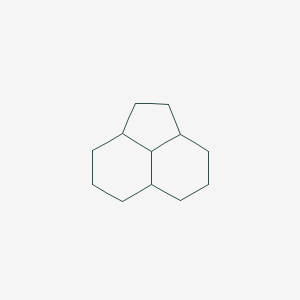
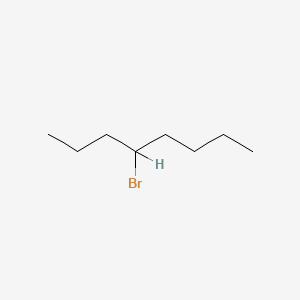
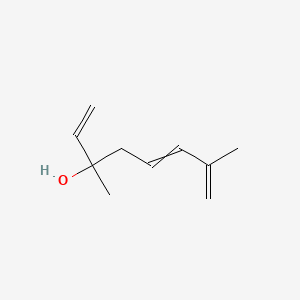
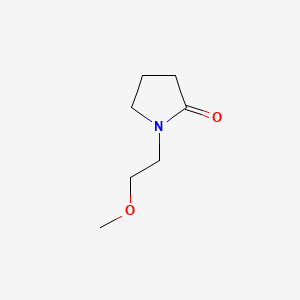
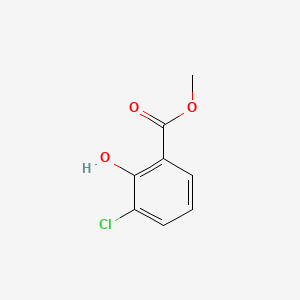
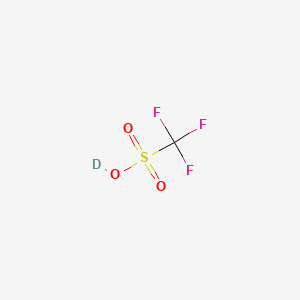

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)
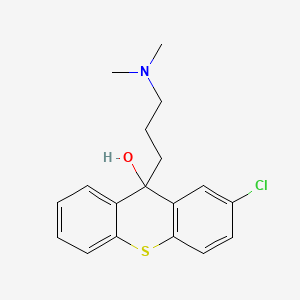
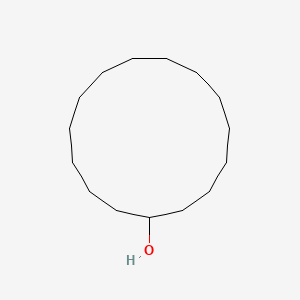


![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)
